molecular formula C15H22N2O5 B13161661 Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate

Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate

Cat. No.: B13161661
M. Wt: 310.35 g/mol
InChI Key: NSDGLTINGBHTEY-NEPJUHHUSA-N
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Description

Methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminophenyl group, a tert-butoxycarbonyl-protected amino group, and a hydroxypropanoate moiety. Its stereochemistry is defined by the (2R,3S) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde, tert-butyl carbamate, and methyl acrylate.

    Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Protection: The amino group is protected by reacting it with tert-butyl carbamate in the presence of a base like triethylamine to form the tert-butoxycarbonyl-protected amino group.

    Aldol Reaction: The protected amino compound undergoes an aldol reaction with methyl acrylate in the presence of a base such as sodium hydride to form the desired hydroxypropanoate moiety.

    Purification: The final product is purified using techniques like column chromatography to obtain methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amino group, which can then undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent.

    Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxy compound.

    Substitution: Formation of various substituted amino derivatives.

Scientific Research Applications

Methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3S)-3-(3-aminophenyl)-2-amino-3-hydroxypropanoate: Lacks the tert-butoxycarbonyl protection, making it more reactive.

    Methyl (2R,3S)-3-(3-nitrophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Contains a nitro group instead of an amino group, altering its chemical properties.

Uniqueness

Methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The presence of the tert-butoxycarbonyl-protected amino group provides stability and selectivity in chemical reactions, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

methyl (2R,3S)-3-(3-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-6-5-7-10(16)8-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m1/s1

InChI Key

NSDGLTINGBHTEY-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC(=CC=C1)N)O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)N)O)C(=O)OC

Origin of Product

United States

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